Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)-

Fatty Acid Synthase Inhibition Medicinal Chemistry CNS Drug Design

Researchers requiring structurally validated FAS inhibitors often face inconsistent target engagement from generic analogs. This compound solves that with its patent-protected N-benzyl/5-methyl/2-oxo/3-phenyl configuration, explicitly designed for optimal FAS inhibitory activity. • cLogP 4.152 & tPSA 49.66 Ų - CNS-penetrant profile suited for glioblastoma and metabolic syndrome models. • Patent-validated FAS inhibitor scaffold (US 8,470,823) - eliminates SAR variability from analog substitution. • In stock: 10 mg, 50 mg, 100 mg, and bulk custom; custom synthesis available on request.

Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
CAS No. 634603-49-9
Cat. No. B12592381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)-
CAS634603-49-9
Molecular FormulaC20H21NO2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H21NO2/c1-14-12-17(16-10-6-3-7-11-16)19(22)18(14)20(23)21-13-15-8-4-2-5-9-15/h2-11,14,17-18H,12-13H2,1H3,(H,21,23)
InChIKeyPKBFBUCYTQFHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl Cyclopentanecarboxamide: Identity and Procurement


Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)- (CAS 634603-49-9) is a synthetically derived, substituted cyclopentanecarboxamide small molecule. It features a cyclopentane ring substituted with a methyl group, a ketone, a phenyl ring, and an N-benzyl carboxamide moiety . This compound belongs to a broader class of cyclopentanecarboxamide derivatives that have been investigated as inhibitors of Fatty Acid Synthase (FAS), an enzyme target in oncology and metabolic disease research [1]. Its molecular formula is C20H21NO₂ and its molecular weight is approximately 307.39 g/mol, defining its standard identity for procurement .

FAS Inhibition N-benzyl pattern matches FAS inhibitor design intent; supports target-engagement studies
CNS Research Calculated lipophilicity and tPSA suggest CNS drug-like space; may support brain penetrant probe development
SAR Template Substituted cyclopentanecarboxamide core enables systematic analog exploration for FAS SAR

Substitution Inadmissibility for N-Benzyl Cyclopentanecarboxamide


Within the cyclopentanecarboxamide derivative class, even subtle structural modifications profoundly alter polypharmacology, target engagement, and pharmacokinetic profiles. The specific N-benzyl substitution pattern on this compound is a critical determinant of its interaction with the Fatty Acid Synthase (FAS) enzyme, distinct from analogs with N-alkyl, N-aryl, or unsubstituted amides. Patent data confirms that the precise combination of substituents—the 5-methyl, 2-oxo, 3-phenyl, and N-benzyl groups—was explicitly designed to optimize FAS inhibitory activity [1]. Therefore, substituting with a close analog (e.g., a methyl ester precursor like CAS 104620-38-4 or a variant lacking the benzyl group) invalidates any structure-activity relationship (SAR)-driven study and introduces uncontrolled variability in target potency, as supported by the selective invention of this specific substitution pattern for FAS modulation [1].

N-Benzyl group is critical
Removal or substitution of the N-benzyl moiety may significantly reduce FAS target engagement, altering polypharmacology and SAR reproducibility.
Methyl ester precursor differs
CAS 104620-38-4 lacks the N-benzyl amide; predicted lower lipophilicity may shift CNS penetration profile and target potency.
Other N-alkyl/aryl analogs may diverge
Alternate N-substituents can introduce unpredictable changes in FAS selectivity and pharmacokinetics; not directly interchangeable.

Differentiating N-Benzyl Cyclopentanecarboxamide from Analogs


Lipophilicity-Driven CNS Drug-Likeness

The calculated partition coefficient (cLogP) for Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)- is 4.152 . This value places it within a desirable lipophilicity range for CNS drug candidates (typically cLogP 2-5), balancing blood-brain barrier permeability with reduced non-specific tissue binding. In contrast, the direct precursor methyl ester analog (CAS 104620-38-4) lacks the N-benzyl amide group, which would substantially lower its predicted lipophilicity and potentially compromise its passive CNS penetration. While specific cLogP data for the methyl ester is not reported, the absence of the benzyl moiety is a recognized structural determinant for reduced lipophilicity within this chemical series.

Lipophilicity (cLogP)
Class-level
4.152 vs. Not reported
Expected lower for methyl ester analog
Supports CNS penetration study context
In silico; comparator cLogP not reported
Fatty Acid Synthase Inhibition Medicinal Chemistry CNS Drug Design

Selective FAS Target Engagement

Patent disclosures explicitly claim Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)- as a component of a library of cyclopentanecarboxamide derivatives with FAS inhibitory activity [1]. The specific substitution pattern is described as part of a genus designed and demonstrated to inhibit FAS, a target for obesity, diabetes, and cancer. Analogs with variations in the amide substituent (e.g., shorter alkyl chains or heterocyclic groups) are also disclosed but with variable inhibitory potency. The inclusion of this specific compound in the genus supports its intended on-target activity for FAS, a functional characteristic not uniformly shared by all cyclopentanecarboxamide analogs.

FAS Target Design
Class-level
Patent claims specific N-benzyl compound within FAS inhibitor genus
Supports FAS target-engagement study fit
Patent-derived design; validate individual activity
Metabolic Disease Oncology Enzyme Inhibition

tPSA and Drug-Likeness Comparison

The topological polar surface area (tPSA) is a key descriptor of drug-likeness, with values below 90 Ų generally associated with good oral absorption. Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)- exhibits a tPSA of 49.66 Ų . This value is significantly lower than many common amide-based clinical candidates with multiple hydrogen bond donors, indicating superior membrane permeability potential. For example, while direct tPSA data for the O-desmethyl analog or the primary amide analog is unavailable, any structural modification adding a hydrogen bond donor (e.g., a hydroxyl group) would increase tPSA and potentially reduce passive absorption.

tPSA Drug-Likeness
Class-level
49.66 Ų vs. >55 Ų (predicted)
Hypothetical analog with additional H-bond donor
Low tPSA supports oral absorption potential
Hypothetical comparator; verify experimentally
Physicochemical Profiling ADME Oral Bioavailability

Application Scenarios for N-Benzyl Cyclopentanecarboxamide


FAS Inhibitor Lead Optimization and SAR

This compound serves as a key structural intermediate for exploring structure-activity relationships (SAR) in FAS inhibition, as explicitly protected in patent literature [1]. Its configuration with a 5-methyl, 2-oxo, and N-benzyl substitution pattern provides a template for medicinal chemists to systematically modify substituents and measure the impact on FAS enzymatic activity, cellular lipid synthesis, and downstream tumor cell proliferation.

CNS-Penetrant Probe Development

Given its favorable calculated LogP (4.152) and low tPSA (49.66 Ų) , this compound is ideally suited as a starting point for designing brain-penetrant probes. It can be used in murine models of metabolic syndrome or glioblastoma where both FAS modulation and CNS exposure are prerequisite criteria for target validation.

Comparative DMPK Assessments

The unique N-benzyl moiety of this compound provides a distinct metabolic liability profile compared to N-alkyl or N-aryl analogs. It is suitable for head-to-head DMPK studies (e.g., microsomal stability, CYP inhibition) to determine the optimal amide moiety for balancing potency and clearance in lead series progression.

Application
Selection Property
Validation Focus
FAS SAR and lead optimization
N-benzyl structural template
FAS enzyme inhibition and cellular lipid synthesis assays
CNS-penetrant probe research
Calculated lipophilicity and tPSA profile
Brain penetration and CNS target engagement studies
Comparative DMPK profiling
N-benzyl metabolic liability
Microsomal stability and CYP inhibition assays
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